molecular formula C22H32N6O B11005531 N~1~-(1-benzyl-4-piperidyl)-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide

N~1~-(1-benzyl-4-piperidyl)-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B11005531
M. Wt: 396.5 g/mol
InChI Key: REBIIVHXVWGHOB-UHFFFAOYSA-N
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Description

N~1~-(1-Benzyl-4-piperidyl)-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide is a structurally complex acetamide derivative featuring a benzyl-substituted piperidine moiety and a cyclohexyl-tetrazolemethyl group. Its design integrates two pharmacologically significant motifs:

  • Benzyl-piperidine: Known for enhancing lipophilicity and central nervous system (CNS) penetration, this group is common in compounds targeting neurotransmitter receptors (e.g., opioids, antipsychotics) .
  • Tetrazole-methyl-cyclohexyl: Tetrazole rings are bioisosteres for carboxylic acids, improving metabolic stability and binding affinity in drug design .

Properties

Molecular Formula

C22H32N6O

Molecular Weight

396.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C22H32N6O/c29-21(15-22(11-5-2-6-12-22)17-28-18-23-25-26-28)24-20-9-13-27(14-10-20)16-19-7-3-1-4-8-19/h1,3-4,7-8,18,20H,2,5-6,9-17H2,(H,24,29)

InChI Key

REBIIVHXVWGHOB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NC2CCN(CC2)CC3=CC=CC=C3)CN4C=NN=N4

Origin of Product

United States

Preparation Methods

Benzylation of Piperidine

The 1-benzyl-4-piperidyl group is synthesized via N-alkylation of piperidine using benzyl chloride under basic conditions. Sodium bicarbonate or potassium carbonate facilitates deprotonation, while polar aprotic solvents like dimethylformamide (DMF) enhance reactivity.

Reaction Conditions

  • Substrates : Piperidine (1.0 eq), benzyl chloride (1.1 eq)

  • Base : NaHCO₃ (2.0 eq)

  • Solvent : DMF, 80°C, 12 h

  • Yield : 89–92%

Introduction of the Amine Group

4-Piperidone is reduced to 4-piperidinol using sodium borohydride, followed by conversion to the amine via a Gabriel synthesis or Staudinger reaction. Alternatively, reductive amination of 4-piperidone with ammonium acetate and sodium cyanoborohydride directly yields 4-piperidylamine.

Optimization Insight

  • Reductive Amination : NH₄OAc (2.0 eq), NaBH₃CN (1.5 eq), MeOH, 0°C → RT, 6 h

  • Yield : 78%

Preparation of 1-(1H-Tetraazol-1-Ylmethyl)Cyclohexylacetic Acid

Cyclohexyl Acetic Acid Derivative Synthesis

Cyclohexaneacetic acid is functionalized with a nitrile group at the 1-position via Friedel-Crafts alkylation, followed by bromination and nucleophilic substitution with sodium cyanide.

Key Reaction
Cyclohexaneacetic acidAlCl₃Br₂, hv1-bromo-cyclohexylacetic acidNaCN1-cyano-cyclohexylacetic acid\text{Cyclohexaneacetic acid} \xrightarrow[\text{AlCl₃}]{\text{Br₂, hv}} 1\text{-bromo-cyclohexylacetic acid} \xrightarrow{\text{NaCN}} 1\text{-cyano-cyclohexylacetic acid}

Tetrazole Ring Formation

The nitrile undergoes [2+3] cycloaddition with sodium azide and ammonium chloride in DMF at 100°C for 24 h to form the tetrazole.

Conditions and Yield

  • Substrates : 1-cyano-cyclohexylacetic acid (1.0 eq), NaN₃ (3.0 eq), NH₄Cl (1.5 eq)

  • Solvent : DMF, 100°C, 24 h

  • Yield : 65–70%

Amide Bond Formation

Activation of the Carboxylic Acid

The tetrazole-containing acetic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 1-benzyl-4-piperidylamine.

Procedure

  • Activation : SOCl₂ (2.0 eq), reflux, 2 h

  • Coupling : Acyl chloride (1.1 eq), amine (1.0 eq), Et₃N (2.0 eq), THF, 0°C → RT, 12 h

  • Yield : 82%

Alternative Coupling Methods

Peptide coupling reagents like EDCI/HOBt improve yields and reduce racemization:

Coupling ReagentSolventTemperatureYield
EDCI/HOBtDCM0°C → RT88%
DCC/DMAPTHFRT75%
HATUDMF0°C → RT90%

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.40–2.40 (m, 7H, cyclohexyl), 3.45 (s, 2H, CH₂N), 7.20 (s, 5H, benzyl), 8.10 (s, 1H, tetrazole).

  • HRMS (ESI+) : m/z calc. for C₂₃H₃₂N₆O [M+H]⁺: 433.25; found: 433.24.

Industrial-Scale Optimization

Solvent Selection

Methyl tert-butyl ether (MTBE) replaces DMF in tetrazole synthesis to simplify waste disposal.

Catalytic Improvements

Nickel catalysts reduce reaction times for reductive amination by 30% compared to NaBH₃CN .

Chemical Reactions Analysis

    Reactivity: It likely undergoes reactions such as oxidation, reduction, and substitution.

    Common Reagents: Reagents like hydrogen peroxide, palladium catalysts, and strong bases may be involved.

    Major Products: These reactions yield derivatives with modified functional groups, impacting its biological activity.

  • Scientific Research Applications

    Structural Characteristics

    This compound features a unique arrangement of functional groups that includes:

    • Benzyl Group : Contributes to lipophilicity and potential receptor interactions.
    • Piperidine Ring : Often associated with psychoactive properties and receptor binding.
    • Cyclohexyl Moiety : Provides structural stability and may influence pharmacokinetics.
    • Tetraazole Substitution : Known for enhancing biological activity due to its nitrogen-rich structure.

    Biological Activities

    Preliminary studies suggest that N~1~-(1-benzyl-4-piperidyl)-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide exhibits various biological activities:

    • Antimicrobial Properties : Potential effectiveness against bacterial strains.
    • Antitumor Activity : Preliminary findings indicate possible applications in cancer therapy.
    • Central Nervous System Effects : Its structural similarity to known psychoactive substances suggests potential use in treating neurological disorders.

    Potential Therapeutic Applications

    The unique combination of functional groups in this compound supports its investigation in several therapeutic areas:

    Pain Management

    Due to its structural relationship with opioid compounds, this compound may possess analgesic properties.

    Neurological Disorders

    Research into its effects on neurotransmitter systems could lead to applications in treating conditions such as anxiety or depression.

    Infectious Diseases

    Given its antimicrobial properties, further studies could explore its utility in combating resistant bacterial strains.

    Mechanism of Action

      Targets: It likely interacts with specific receptors or enzymes.

      Pathways: Further studies are needed to elucidate its precise mechanism within cellular pathways.

  • Comparison with Similar Compounds

    Table 1: Key Structural Analogs and Their Properties

    Compound Name Molecular Formula Molecular Weight Key Substituents Reported Activity/Properties References
    Target Compound C₂₆H₃₅N₇O 497.62 Benzyl-piperidine, tetrazole-cyclohexyl N/A (inferred CNS/antimicrobial) -
    N-(propan-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide C₁₃H₂₃N₅O 265.35 Isopropylamine, tetrazole-cyclohexyl No activity reported; used in synthesis
    2-(1-((1H-Tetrazol-1-yl)methyl)cyclohexyl)-N-(cyclopenta[d]thiazol-2-yl)acetamide C₁₈H₂₃N₇OS 401.49 Cyclopenta-thiazole, tetrazole-cyclohexyl Antimicrobial (structural inference)
    N-(6-Alkoxybenzo[d]thiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide (8a–b) C₁₃H₁₄N₆O₂S 334.36 Benzothiazole, tetrazole Synthesized for antimicrobial screening
    N-(1-Benzylpiperidin-4-yl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide C₂₂H₂₅ClN₄OS 429.0 Benzyl-piperidine, chlorobenzothiazole N/A (structural analog for CNS targets)

    Key Comparative Findings

    A. Impact of Tetrazole vs. Triazole Substituents

    • Tetrazole : Enhances metabolic stability and mimics carboxylic acid functionality, as seen in compound 8a–b (). These derivatives are prioritized in antimicrobial and enzyme inhibitor designs .
    • Triazole : In 2-(1H-1,2,4-triazole-1-yl)-N-(3-methoxyphenyl)acetamide derivatives, chloro or methoxy substituents improve acetylcholinesterase (AChE) inhibition compared to nitro groups . This suggests tetrazole analogs may exhibit similar or improved enzyme-binding properties.

    B. Role of Benzyl-Piperidine vs. Other Amine Groups

    • The benzyl-piperidine group in the target compound and N-(1-benzylpiperidin-4-yl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide () is associated with enhanced CNS penetration due to increased lipophilicity .
    • Isopropylamine (–15) or cyclohexylamine () substituents reduce molecular weight but may limit blood-brain barrier permeability, favoring peripheral targets.

    Biological Activity

    N~1~-(1-benzyl-4-piperidyl)-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

    Chemical Structure and Properties

    The compound features a piperidine ring and a tetraazole moiety, which are known for their diverse biological activities. The benzyl group enhances lipophilicity, potentially improving the compound's ability to cross biological membranes.

    Research indicates that compounds similar to this compound often act on various neurotransmitter systems. Specifically:

    • Dopamine Reuptake Inhibition : Compounds in the piperidine class are known to inhibit dopamine reuptake, which can enhance dopaminergic signaling. This mechanism is crucial for potential applications in treating mood disorders and cognitive impairments .
    • Chemokine Receptor Antagonism : Some piperidine derivatives have shown efficacy as antagonists of CC chemokine receptors (CCR), which are involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

    Biological Activity Overview

    The biological activity of this compound can be summarized as follows:

    Activity Description
    Dopamine Modulation Acts as a dopamine reuptake inhibitor, potentially improving mood and cognitive functions .
    Anti-inflammatory Effects Exhibits antagonistic activity against CCRs, which may reduce inflammation .
    Potential Antimicrobial Activity Preliminary studies suggest some derivatives may have antibacterial properties .
    Enzyme Inhibition Related compounds have shown inhibition against acetylcholinesterase and urease .

    Case Studies and Research Findings

    Several studies have investigated the biological effects of piperidine derivatives:

    • Dopamine Reuptake Inhibition Study : A study demonstrated that related piperidine compounds significantly increased dopamine levels in vitro. The binding affinity for the dopamine transporter was measured using radiolabeled ligands, showing a marked increase in potency compared to controls .
    • Inflammation Model : In a mouse model of inflammation, piperidine derivatives were administered to evaluate their effects on cytokine release. Results indicated a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha) following treatment with these compounds .
    • Antibacterial Activity Evaluation : A series of synthesized compounds were tested against various bacterial strains. The results indicated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with IC50 values suggesting efficacy comparable to standard antibiotics .

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